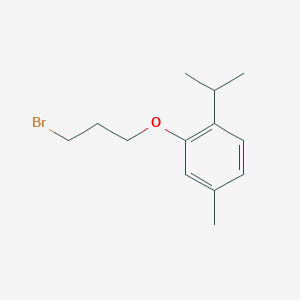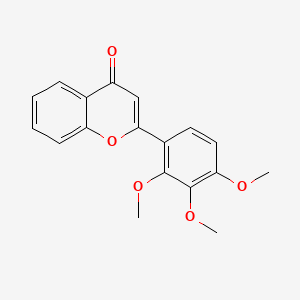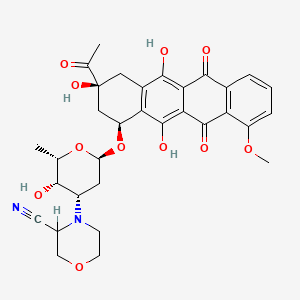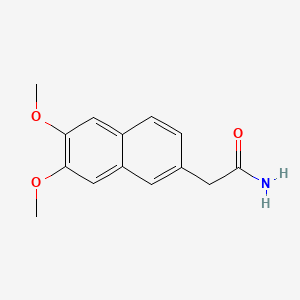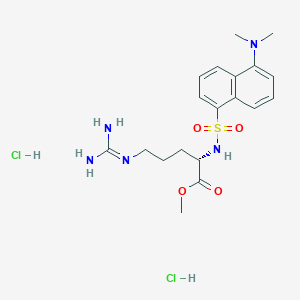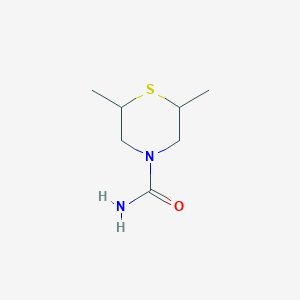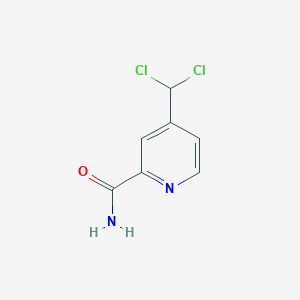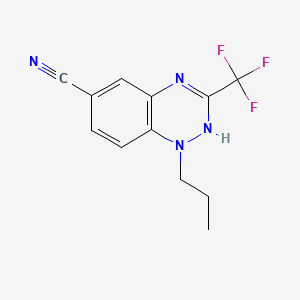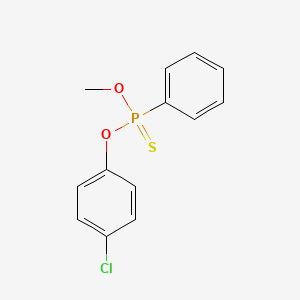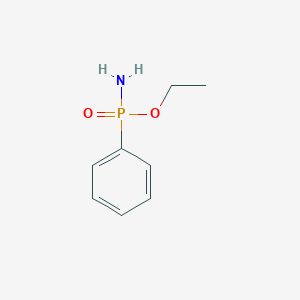
Ethyl P-phenylphosphonamidoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl P-phenylphosphonamidoate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethyl group, a phenyl group, and an amido group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl P-phenylphosphonamidoate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with ethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl P-phenylphosphonamidoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of strong nucleophiles such as sodium hydride or organolithium reagents.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonamidoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl P-phenylphosphonamidoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and biochemical probes.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl P-phenylphosphonamidoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biochemical activity.
Comparison with Similar Compounds
Ethyl P-phenylphosphonamidoate can be compared with other organophosphorus compounds such as:
Phenylphosphonic acid: Similar in structure but lacks the ethyl and amido groups.
Ethylphosphonic acid: Contains the ethyl group but not the phenyl or amido groups.
Phosphonamidates: A broader class of compounds with varying substituents on the phosphorus atom.
Uniqueness: The presence of both ethyl and phenyl groups, along with the amido functionality, makes this compound unique. This combination of groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and industry.
Properties
CAS No. |
5326-06-7 |
|---|---|
Molecular Formula |
C8H12NO2P |
Molecular Weight |
185.16 g/mol |
IUPAC Name |
[amino(ethoxy)phosphoryl]benzene |
InChI |
InChI=1S/C8H12NO2P/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,10) |
InChI Key |
VHOZXMNGSRJOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




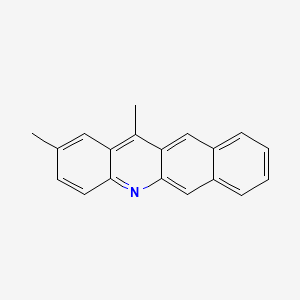

![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
